molecular formula C10H12FNO2 B13513189 Ethyl 6-amino-2-fluoro-3-methylbenzoate

Ethyl 6-amino-2-fluoro-3-methylbenzoate

Cat. No.: B13513189
M. Wt: 197.21 g/mol
InChI Key: PCJYNCVMIHCPPJ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-fluoro-3-methylbenzoate is a substituted benzoate ester featuring an amino (-NH₂) group at position 6, a fluorine atom at position 2, and a methyl (-CH₃) group at position 3.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 6-amino-2-fluoro-3-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3,12H2,1-2H3

InChI Key

PCJYNCVMIHCPPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 6-amino-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted benzoates .

Scientific Research Applications

Ethyl 6-amino-2-fluoro-3-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key analogs from the evidence include:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications/Notes
Ethyl 6-amino-2-fluoro-3-methylbenzoate C₁₀H₁₂FNO₂ 6-NH₂, 2-F, 3-CH₃ ~197.21 Potential pharmaceutical intermediate
Ethyl 2-chloro-6-fluoro-3-methylbenzoate C₁₀H₁₀ClFO₂ 2-Cl, 6-F, 3-CH₃ 216.64 Agrochemical intermediates
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 2-Cl, 6-F, 3-OCH₃ 232.64 Higher polarity due to methoxy
Ethyl 6-chloro-2-fluoro-3-methoxybenzoate C₁₀H₁₀ClFO₃ 6-Cl, 2-F, 3-OCH₃ 232.64 Steric hindrance from methoxy
Key Differences:
  • Amino vs. Chloro/Methoxy Groups: The amino group in the target compound enhances nucleophilicity and hydrogen-bonding capacity compared to chloro or methoxy substituents. This makes it more reactive in coupling reactions (e.g., amide formation) .
  • Methyl vs.
  • Fluorine Position : Fluorine at position 2 (meta to the ester) may enhance metabolic stability compared to para-substituted fluorobenzoates in pesticides .

Physicochemical Properties

  • Solubility: The amino group likely improves aqueous solubility compared to chloro/methoxy analogs, which are more lipophilic .
  • Reactivity: The amino group enables derivatization (e.g., acylation, sulfonation) for drug discovery, as seen in benzothiazole-acetamide pharmaceuticals . Chloro-substituted analogs are typically intermediates in herbicide synthesis (e.g., sulfonylureas) .

Application Potential

  • Pharmaceuticals: Amino-substituted benzoates are common in bioactive molecules (e.g., patented benzothiazole acetamides with trifluoromethyl groups ).
  • Agrochemicals: Chloro/fluoro benzoates are precursors for herbicides like metsulfuron-methyl , but the amino group may redirect utility toward antifungal or antibacterial agents.

Biological Activity

Ethyl 6-amino-2-fluoro-3-methylbenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group, a fluorine atom, and a methyl group attached to the aromatic ring. The presence of these functional groups is crucial for its chemical reactivity and biological activity. The molecular formula is C11H12FNO2.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity to target sites.
  • Lipophilicity : The fluorine atom increases the compound's lipophilicity, facilitating cell membrane penetration and subsequent intracellular effects.
  • Enzyme Modulation : The compound may modulate enzyme activity through competitive inhibition or allosteric interactions, impacting biochemical pathways involved in disease processes.

Biological Activities

Research indicates that compounds structurally similar to this compound often exhibit significant pharmacological properties. Potential biological activities include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : There is ongoing investigation into its efficacy as an anticancer agent, particularly in inhibiting tumor cell proliferation.
  • Neurological Effects : Given the structural similarities to psychoactive substances, there may be implications for neuropharmacological activity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated that it inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for further development as a chemotherapeutic agent .

Case Study: Antimicrobial Properties

In another investigation, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

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